

Comparing Lithium bromide and ionic liquids for gas absorption

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Lithium bromide hydrate*

Cat. No.: *B3430563*

[Get Quote](#)

An In-Depth Comparative Guide to Lithium Bromide and Ionic Liquids for Gas Absorption

Authored by a Senior Application Scientist

In the vast field of chemical separations, gas absorption stands as a cornerstone technology, critical for applications ranging from industrial flue gas purification to natural gas sweetening. The choice of absorbent is paramount, dictating the efficiency, economic viability, and environmental footprint of the entire process. For decades, traditional absorbents like aqueous lithium bromide (LiBr) solutions have been employed, particularly in absorption refrigeration systems. However, the emergence of "designer solvents" such as ionic liquids (ILs) has opened new frontiers, offering unprecedented tunability and performance.

This guide provides a comprehensive, data-driven comparison of lithium bromide and ionic liquids. We will delve into their fundamental absorption mechanisms, evaluate key performance metrics with supporting experimental data, and provide standardized protocols for their characterization. The objective is to equip researchers, scientists, and process development professionals with the necessary insights to make informed decisions when selecting an absorbent for their specific gas separation challenges.

The Absorbents: A Tale of Two Chemistries

Lithium Bromide (LiBr): The Established Workhorse

Lithium bromide is a hygroscopic salt that is most commonly used as a concentrated aqueous solution (typically 45-65% by mass) in vapor absorption refrigeration systems.[\[1\]](#)[\[2\]](#) Its primary

function in this context is not the capture of industrial gases like CO₂, but the absorption of water vapor, which acts as the refrigerant.

Mechanism of Action: The high affinity of LiBr for water drives the absorption process. In an absorption chiller, the concentrated LiBr solution absorbs low-pressure water vapor from the evaporator, creating a cooling effect. This diluted solution is then pumped to a generator where heat is applied to boil the water off, re-concentrating the LiBr solution for reuse. While its application is specialized, the principles of vapor-liquid equilibrium and mass transfer are fundamental to its operation. Its use for absorbing other gases is limited, as it primarily acts as a physical solvent through the water component.

Ionic Liquids (ILs): The Versatile Designer Solvents

Ionic liquids are a class of salts that are liquid at temperatures below 100°C.^[3] They are composed entirely of ions—typically a large organic cation and an organic or inorganic anion. This unique composition gives them remarkable properties, including negligible vapor pressure, high thermal stability, and, most importantly, exceptional tunability.^{[4][5]} By modifying the structure of the cation and anion, their physical and chemical properties can be tailored for specific tasks, such as selectively capturing acidic gases.

Mechanism of Action: ILs can capture gases through two primary mechanisms:

- **Physical Absorption (Physisorption):** The gas dissolves in the free volume of the IL without forming chemical bonds. This process is governed by intermolecular forces like van der Waals interactions and is characterized by a lower enthalpy of absorption (approx. -20 kJ/mol).^[5] The solubility of the gas generally increases with pressure and decreases with temperature.^[6]
- **Chemical Absorption (Chemisorption):** This involves the formation of a reversible chemical bond between the gas molecule and a functional group on the IL's cation or anion.^[6] This mechanism provides much higher absorption capacity, especially at the low partial pressures typical of flue gas.^[6] The enthalpy of absorption is significantly higher than in physisorption. Anion functionalization, in particular, has proven to be a powerful strategy for enhancing CO₂ capture.^[4]

Performance Metrics: A Head-to-Head Comparison

The selection of an absorbent is a multi-parameter optimization problem. Here, we compare LiBr and ILs across the most critical performance indicators.

Feature	Lithium Bromide (Aqueous Solution)	Ionic Liquids (ILs)
Primary Target Gas	Water Vapor	CO ₂ , SO ₂ , H ₂ S, NO _x , Mercaptans, Fluorinated Gases[3][7][8][9][10][11]
Absorption Mechanism	Physical (High affinity for H ₂ O)	Physical and/or Chemical (Tunable)[5][12]
Absorption Capacity	High for water vapor.	Variable and tunable. Can reach >1.0 mol gas/mol IL for chemisorption.[6] CO ₂ capacity can be ~75 g/kg IL.[3]
Selectivity	Not applicable for gas mixtures.	Can be designed for high selectivity (e.g., CO ₂ over N ₂ or H ₂ S over CO ₂).[3][10]
Regeneration Energy	High; requires boiling water from the solution.	Generally lower, especially for physical absorption. Can be 36-74% lower than conventional amine solvents. [5]
Operating Temperature	Limited by crystallization at high concentrations and low temperatures. Typically 25°C to 95°C.[1]	Wide liquid range; high thermal stability allows for higher regeneration temperatures.
Viscosity	Relatively low, but increases with concentration.	Often a major challenge. Can be 10-100x more viscous than conventional solvents, impeding mass transfer.[7][13]
Corrosivity	Highly corrosive to many metals, requiring inhibitors.	Generally low corrosivity.[7]
Crystallization Risk	A significant operational constraint that limits the	Generally low, as many ILs have very low melting points.

concentration and temperature window.[\[14\]](#)

Vapor Pressure	LiBr is non-volatile, but the water solvent is volatile, leading to potential losses.	Negligible vapor pressure is a key advantage, preventing solvent loss to the gas stream. [3] [15]
Cost & Maturity	Low cost, mature technology (for chillers).	High cost, emerging technology.
Tunability	None.	The defining feature; properties can be tailored for specific applications by changing ion pairs. [3]

Experimental Workflows & Protocols

Accurate and reproducible data is the bedrock of scientific comparison. Below are standardized protocols for evaluating the key performance parameters of gas absorbents.

Protocol: Determination of Gas Absorption Capacity

This protocol describes the isochoric saturation method (also known as the pressure decay method), a common technique for measuring gas solubility in liquids.[\[3\]](#)

Objective: To quantify the amount of gas absorbed by a liquid absorbent at a given temperature and pressure.

Methodology:

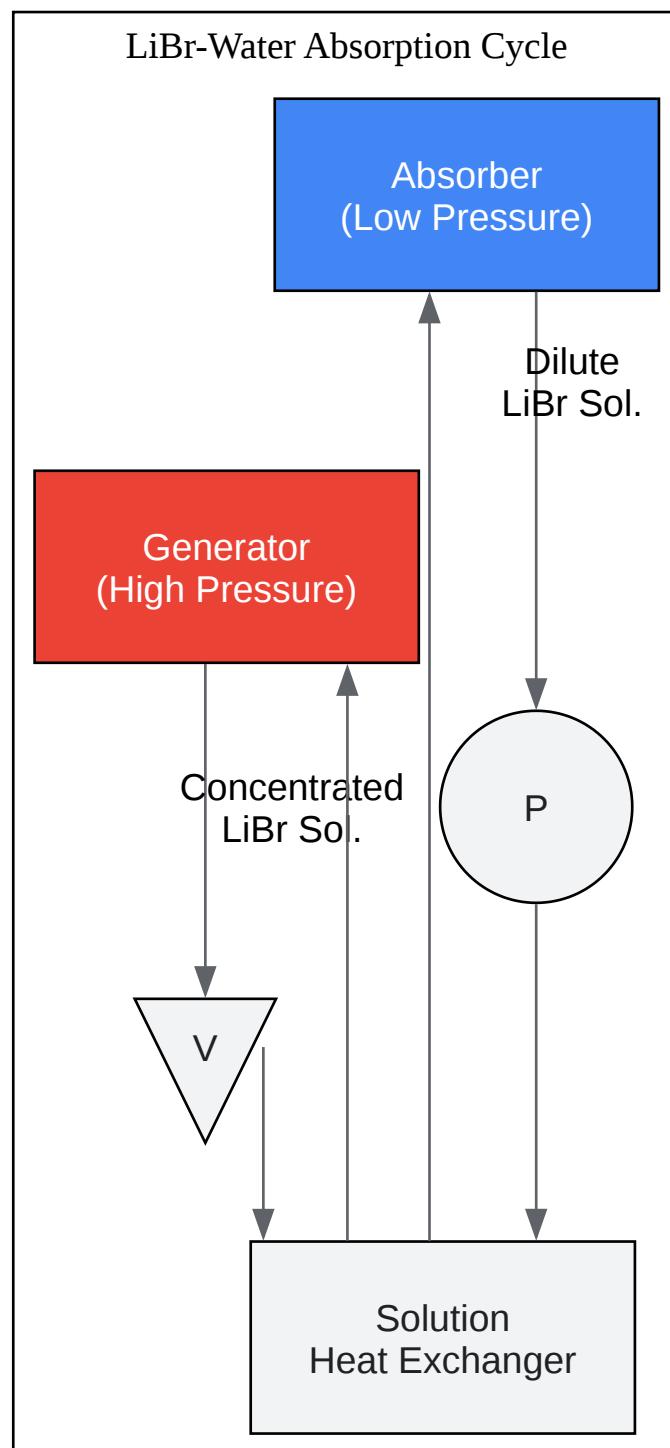
- **Sample Preparation:** Dry the absorbent (especially crucial for ILs, as water can significantly affect performance) under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any dissolved water or gases.
- **System Setup:** Place a precise, known mass of the dried absorbent into a high-pressure equilibrium cell of a known volume. The cell must be equipped with a pressure transducer and be housed in a constant-temperature bath or oven.

- Degassing: Evacuate the entire system, including the tubing and the headspace above the absorbent, to remove any residual air.
- Gas Introduction: Introduce the target gas from a reservoir of known volume and initial pressure into the equilibrium cell.
- Equilibration: Allow the system to reach thermal and pressure equilibrium. The pressure inside the cell will decrease as the gas is absorbed by the liquid. Equilibrium is typically reached when the pressure remains constant for an extended period (e.g., >30 minutes).
- Calculation: The number of moles of gas absorbed is calculated by applying the ideal gas law (or a more suitable equation of state like Peng-Robinson for high pressures) to the initial and final states of the gas phase.

Protocol: Viscosity Measurement

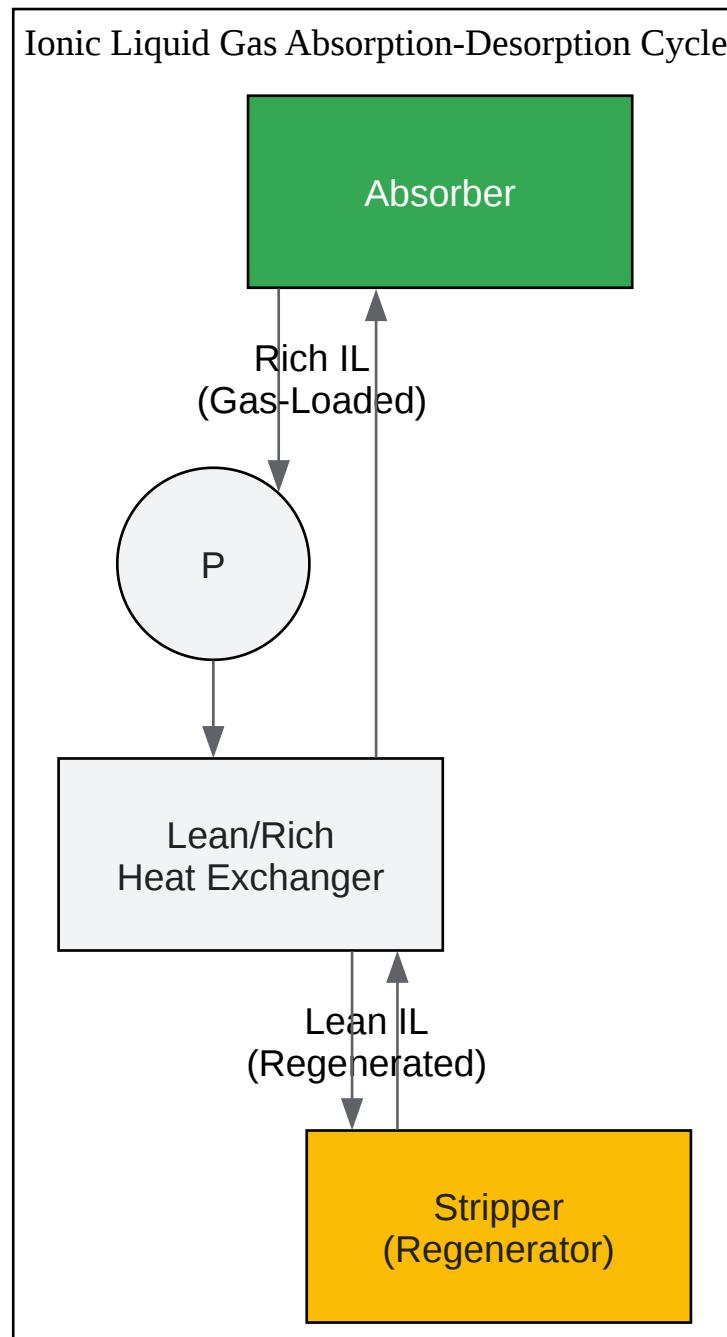
Viscosity is a critical transport property that directly impacts mass transfer rates and pumping costs.

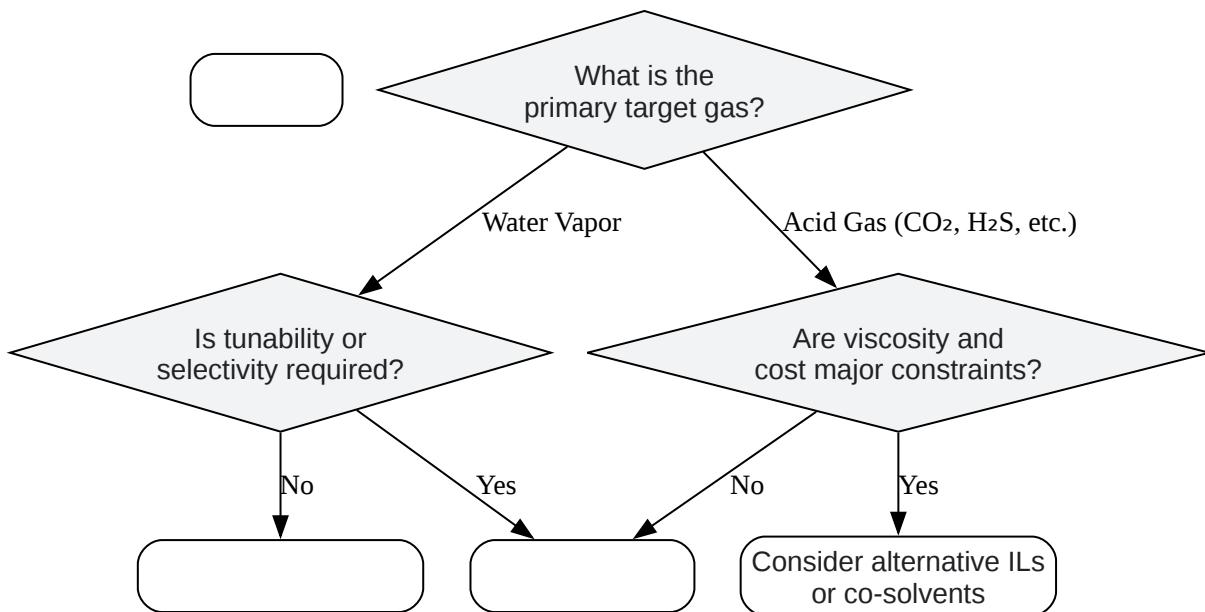
Objective: To measure the dynamic viscosity of the absorbent as a function of temperature.


Methodology:

- Instrument Selection: Utilize a commercial viscometer, such as a falling-ball, vibrating-piston, or rotational viscometer, capable of precise temperature control.[\[14\]](#)
- Calibration: Calibrate the instrument using standard viscosity fluids of known properties at the desired temperatures.
- Sample Loading: Load a small, precise volume of the degassed and dried absorbent into the viscometer's measurement chamber.
- Temperature Control: Set the desired temperature and allow the sample to thermally equilibrate completely.
- Measurement: Perform the viscosity measurement according to the instrument's operating procedure. For robust data, take multiple readings at each temperature point.

- Data Analysis: Record the viscosity at a range of temperatures (e.g., from 25°C to 80°C). The data is often fitted to empirical models like the Vogel-Fulcher-Tamman (VFT) equation to describe the temperature dependence.


Visualization of Absorption Processes


Diagrams are essential for conceptualizing the operational cycles of these absorbents.

[Click to download full resolution via product page](#)

Caption: Workflow for a standard LiBr-water absorption refrigeration cycle.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. How to Calculate Lithium Bromide Solution Concentration eureka.patsnap.com
- 3. Ionic liquids in gas absorption - Fraunhofer IGB igb.fraunhofer.de
- 4. Ionic Liquids and Poly (Ionic Liquids) for CO₂ Capture: A Comprehensive Review | MDPI mdpi.com
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Absorption and Conversion of SO₂ in Functional Ionic Liquids: Effect of Water on the Claus Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. H₂S–CO₂ gas separation with ionic liquids on low ratio of H₂S/CO₂ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. Chemical and Physical Ionic Liquids in CO₂ Capture System Using Membrane Vacuum Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.lib.psu.edu [docs.lib.psu.edu]
- 15. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [Comparing Lithium bromide and ionic liquids for gas absorption]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3430563#comparing-lithium-bromide-and-ionic-liquids-for-gas-absorption>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com